

physical and chemical properties of 2-(benzylamino)cyclopentan-1-ol

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Compound of Interest

Compound Name: 2-(benzylamino)cyclopentan-1-ol

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An In-depth Technical Guide to 2-(Benzylamino)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **2-(benzylamino)cyclopentan-1-ol**. This chiral β -amino alcohol is a valuable building block in asymmetric synthesis, particularly as a precursor to chiral ligands for transition metal-catalyzed reactions.

Physical and Chemical Properties

2-(Benzylamino)cyclopentan-1-ol is a solid, white crystalline compound at room temperature. Its properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₇ NO	[1][2]
Molecular Weight	191.27 g/mol	[1][2]
Melting Point	79 °C	[3]
Boiling Point	Predicted to be >300 °C (based on similar structures)	[4]
CAS Number	68327-00-4 (racemic), 68327-02-6 ((1S,2S)-enantiomer)	[2][5]
Appearance	White solid	[3]
Solubility	Likely soluble in polar aprotic solvents (e.g., DMF, THF), poorly soluble in water.	[4]
Storage Temperature	2-8°C	[3]

Spectroscopic Data

While specific spectra for **2-(benzylamino)cyclopentan-1-ol** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** Expected signals would include multiplets for the cyclopentane ring protons, a singlet or multiplet for the benzylic methylene (CH₂) protons, aromatic protons from the benzyl group, and broad singlets for the hydroxyl (-OH) and amine (-NH) protons. The chemical shifts and coupling constants of the protons on the cyclopentane ring would be indicative of their relative stereochemistry (cis or trans).
- ¹³C NMR:** The spectrum would show distinct signals for the carbons of the cyclopentane ring, the benzylic methylene carbon, and the aromatic carbons of the benzyl group. The chemical shifts of the carbons bearing the hydroxyl and amino groups would be characteristic.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

- A broad band in the region of $3400\text{--}3200\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol.
- A band in the region of $3400\text{--}3300\text{ cm}^{-1}$ for the N-H stretching of the secondary amine.
- C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around $3100\text{--}2850\text{ cm}^{-1}$.
- C=C stretching vibrations for the aromatic ring in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- C-O and C-N stretching vibrations in the fingerprint region (below 1400 cm^{-1}).

Experimental Protocols

The synthesis of **2-(benzylamino)cyclopentan-1-ol** can be achieved through several methods. Below are detailed protocols for two common approaches.

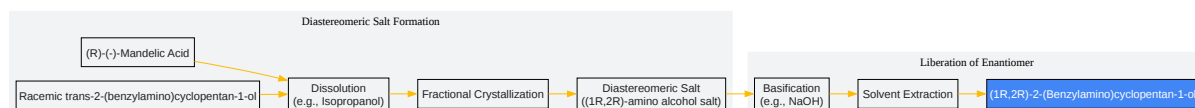
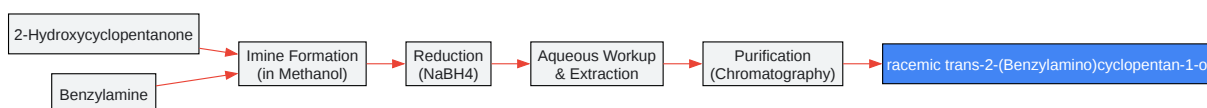
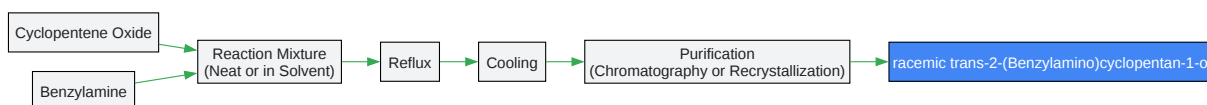
Synthesis of Racemic trans-2-(Benzylamino)cyclopentan-1-ol via Aminolysis of Cyclopentene Oxide

This method involves the nucleophilic ring-opening of cyclopentene oxide with benzylamine.

Methodology:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentene oxide (1.0 eq) and benzylamine (1.1 eq).
- The reaction can be carried out neat or in a suitable solvent such as ethanol or isopropanol.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.

- If a solvent was used, remove it under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).



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